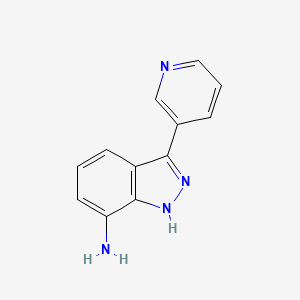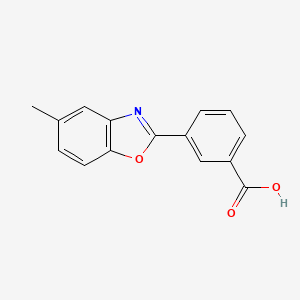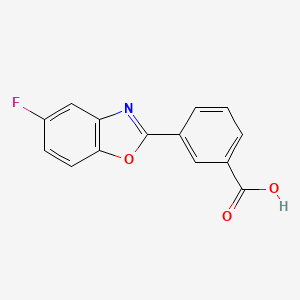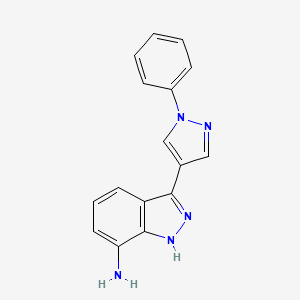
3-(pyridin-3-yl)-1H-indazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)-1H-indazol-7-amine is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring attached to the indazole core, making it a valuable intermediate in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminopyridine and indazole derivatives.
Reaction Conditions: The reaction involves a coupling process, often facilitated by palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of various reduced analogs.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, indazole-7-oxo derivatives.
Reduction Products: Reduced pyridine derivatives, indazole-7-amine derivatives.
Substitution Products: Various substituted indazoles and pyridines.
Scientific Research Applications
3-(Pyridin-3-yl)-1H-indazol-7-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(pyridin-3-yl)-1H-indazol-7-amine exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Indazole-3-carboxamide: Similar core structure but with a carboxamide group.
Pyridin-3-ylmethanone: Contains a pyridine ring but lacks the indazole moiety.
1H-Indazole-7-carboxylic acid: Similar indazole structure but with a carboxylic acid group.
Uniqueness: 3-(Pyridin-3-yl)-1H-indazol-7-amine is unique due to its specific combination of the pyridine and indazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and industrial chemicals.
Properties
IUPAC Name |
3-pyridin-3-yl-1H-indazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-5-1-4-9-11(15-16-12(9)10)8-3-2-6-14-7-8/h1-7H,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVNKMIHLVEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-aminophenoxy)ethyl]-N-methylacetamide](/img/structure/B7843953.png)
![1-{4-[2-(4-Phenylpiperazin-1-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B7843957.png)
![3-[(2-Methoxyphenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B7843962.png)
![2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7843981.png)
![2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone](/img/structure/B7843995.png)
![2,8-Diazaspiro[5.5]undecan-2-yl(o-tolyl)methanone](/img/structure/B7844000.png)
![2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone](/img/structure/B7844008.png)


![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844035.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844047.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B7844053.png)
